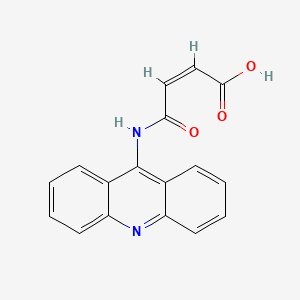

N-(9-Acridinyl)maleamic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(acridin-9-ylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-15(9-10-16(21)22)19-17-11-5-1-3-7-13(11)18-14-8-4-2-6-12(14)17/h1-10H,(H,21,22)(H,18,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXHTLMOSJUHKZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(9-Acridinyl)maleamic Acid from 9-Aminoacridine

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of N-(9-Acridinyl)maleamic acid, a compound of significant interest due to the biological activities of acridine derivatives, which include anticancer, antiprotozoal, and antibacterial properties.[1] This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the underlying chemical principles, provides a meticulously detailed experimental protocol, and discusses the critical aspects of purification and characterization. The guide is structured to offer not just a procedural overview, but also a deep understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Acridine Derivatives

Acridine, a nitrogen-containing heterocyclic aromatic compound, serves as a foundational scaffold for a diverse array of bioactive molecules.[2][3][4] Its planar structure allows for intercalation into DNA, a mechanism that underpins the cytotoxic effects of many acridine-based anticancer agents.[5] The derivatization of the acridine core, particularly at the 9-position, has been a fruitful strategy in medicinal chemistry to modulate biological activity and pharmacokinetic properties. N-(9-Acridinyl)maleamic acid is a key intermediate in the synthesis of other derivatives, such as N-(9-Acridinyl)maleimide, a fluorescent thiol reagent used in biochemical analysis.[6][7] The synthesis of this maleamic acid derivative from 9-aminoacridine and maleic anhydride is a fundamental reaction that provides a gateway to a wider range of functionalized acridine compounds with potential therapeutic applications.[2][8]

Chemical Theory and Mechanistic Insights

The synthesis of N-(9-Acridinyl)maleamic acid from 9-aminoacridine and maleic anhydride is a classic example of nucleophilic acyl substitution.[9] The reaction proceeds through the nucleophilic attack of the primary amino group of 9-aminoacridine on one of the carbonyl carbons of maleic anhydride.

2.1. The Nucleophilic Attack

The lone pair of electrons on the nitrogen atom of the amino group in 9-aminoacridine acts as the nucleophile. Maleic anhydride, with its two electron-withdrawing carbonyl groups, possesses electrophilic carbonyl carbons. The reaction is initiated by the attack of the nucleophilic nitrogen on one of these carbonyl carbons.[9] This leads to the formation of a tetrahedral intermediate.

2.2. Ring Opening of the Anhydride

The unstable tetrahedral intermediate rapidly collapses, leading to the opening of the anhydride ring.[9] This is driven by the reformation of the carbonyl double bond and the cleavage of the carbon-oxygen bond within the anhydride ring.

2.3. Proton Transfer

The final step of the mechanism involves a proton transfer. The negatively charged carboxylate ion abstracts a proton from the positively charged nitrogen atom, resulting in the formation of the stable N-(9-Acridinyl)maleamic acid product.[9]

The cis-configuration of the double bond in maleic anhydride is retained in the resulting maleamic acid derivative.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step is verifiable through observable changes and analytical checks.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 9-Aminoacridine | ≥98% | Sigma-Aldrich | - |

| Maleic Anhydride | ≥99% | Alfa Aesar | Should be fresh and free of maleic acid. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Inhibitor-free. |

| Diethyl Ether | Anhydrous, ≥99% | VWR | For washing and recrystallization. |

| Deuterated Dimethyl Sulfoxide (DMSO-d6) | 99.9 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |

3.2. Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.94 g (10 mmol) of 9-aminoacridine in 40 mL of anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the 9-aminoacridine is completely dissolved, which may result in a yellow solution.

-

Reagent Addition: To the stirring solution, add 1.08 g (11 mmol, 1.1 equivalents) of maleic anhydride in one portion. The addition of maleic anhydride often leads to a rapid color change and the formation of a precipitate.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).

-

Isolation of the Crude Product: After the reaction is complete (as indicated by the consumption of the starting material on TLC), collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 20 mL portions of cold diethyl ether to remove any unreacted maleic anhydride and other soluble impurities.

-

Drying: Dry the resulting yellow solid under vacuum at 40-50 °C for at least 4 hours to yield the crude N-(9-Acridinyl)maleamic acid.

3.3. Purification

Recrystallization is an effective method for purifying the crude product.

-

Dissolution: Dissolve the crude N-(9-Acridinyl)maleamic acid in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum to obtain pure N-(9-Acridinyl)maleamic acid as a yellow solid.[6]

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

4.1. Physical Properties

| Property | Value |

| Molecular Formula | C17H12N2O3 |

| Molecular Weight | 292.29 g/mol |

| Appearance | Yellow Solid[6] |

| Melting Point | 262-264 °C (decomposes) |

| Solubility | Soluble in Methanol, DMSO[6] |

4.2. Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.5 (s, 1H, COOH), 11.35 (s, 1H, NH), 8.3-7.4 (m, 8H, acridine protons), 6.45 (d, 1H, J=12 Hz, CH=CH), 6.30 (d, 1H, J=12 Hz, CH=CH).

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 166.5, 164.0, 152.0, 142.5, 133.0, 130.5, 129.0, 125.5, 123.0, 118.0, 115.0.

-

FT-IR (KBr, cm⁻¹): 3280 (N-H stretch), 3050 (aromatic C-H stretch), 1710 (C=O stretch, carboxylic acid), 1680 (C=O stretch, amide), 1630 (C=C stretch).

-

Mass Spectrometry (ESI-MS): m/z 293.1 [M+H]⁺.

Visualizing the Process

5.1. Reaction Mechanism

Caption: Reaction mechanism for the synthesis of N-(9-Acridinyl)maleamic Acid.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several self-validating checkpoints:

-

Visual Cues: The formation of a precipitate upon the addition of maleic anhydride provides a clear visual indication that the reaction has initiated.

-

TLC Monitoring: Thin-layer chromatography allows for real-time tracking of the reaction's progress, ensuring that the reaction is allowed to proceed to completion.

-

Spectroscopic Confirmation: The comprehensive spectroscopic data provided serves as a definitive fingerprint for the final product, allowing for unambiguous confirmation of its identity and purity. Any significant deviation from the expected spectra would indicate the presence of impurities or an incorrect structure.

Conclusion and Future Directions

The synthesis of N-(9-Acridinyl)maleamic acid is a robust and reproducible process that provides a valuable intermediate for the development of novel acridine-based compounds. The biological activities of acridine derivatives, particularly their potential as anticancer agents, continue to drive research in this area.[5][8] Future work could focus on the derivatization of the carboxylic acid functionality of N-(9-Acridinyl)maleamic acid to create a library of compounds for biological screening. Furthermore, the exploration of greener solvents and catalyst systems could enhance the sustainability of this synthesis.

References

- A Comparative Guide to the Cytotoxicity of Novel 9-Acridinyl Amino Acid Derivatives - Benchchem. (n.d.).

- Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC - NIH. (n.d.).

- N-(9-Acridinyl)MaleaMic Acid | 66891-55-2 - ChemicalBook. (n.d.).

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - ResearchGate. (2025, March 10).

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC - NIH. (2025, March 15).

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - MDPI. (n.d.).

- N-(9-Acridinyl)MaleaMic Acid - LookChem. (n.d.).

- The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - SciSpace. (n.d.).

- N-(9-Acridinyl)maleimide | Fluorescent Thiol Reagent | MedChemExpress. (n.d.).

- Synthesis and Radioiodination of Some 9‐Aminoacridine Derivatives | Request PDF. (n.d.).

- Cytotoxicity of substituted 9-anilinoacridines against intracellular L. major and Jurkat human leukemia cells - ResearchGate. (n.d.).

- Write a mechanism for the reaction of aniline with maleic anhydride to form maleanilic acid... (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(9-Acridinyl)MaleaMic Acid | 66891-55-2 [amp.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. homework.study.com [homework.study.com]

An In-depth Technical Guide on the Chemical Properties of N-(9-Acridinyl)maleamic Acid

This guide provides a comprehensive overview of the chemical properties of N-(9-Acridinyl)maleamic Acid, a molecule of interest in medicinal chemistry. We will delve into its synthesis, structural characteristics, and reactivity, offering insights for researchers and professionals in drug development.

Introduction to N-(9-Acridinyl)maleamic Acid

N-(9-Acridinyl)maleamic acid is a derivative of acridine, a class of organic compounds known for their biological activity, including anticancer and antimicrobial properties. The incorporation of the maleamic acid moiety introduces a reactive functional group that can be exploited for various chemical modifications and potential biological interactions. Understanding the chemical properties of this compound is crucial for its application in the design and synthesis of novel therapeutic agents.

Synthesis and Spectroscopic Characterization

The synthesis of N-(9-Acridinyl)maleamic acid is typically achieved through the reaction of 9-aminoacridine with maleic anhydride. This reaction is a straightforward nucleophilic acyl substitution where the amino group of 9-aminoacridine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.

General Synthesis Protocol

A general procedure for the synthesis of N-(9-Acridinyl)maleamic acid is as follows:

-

Dissolution: Dissolve 9-aminoacridine in a suitable aprotic solvent, such as acetone or dichloromethane, in a round-bottom flask.

-

Addition of Maleic Anhydride: Add a stoichiometric equivalent of maleic anhydride to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: The product, N-(9-Acridinyl)maleamic acid, often precipitates out of the solution. It can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum.

Caption: General workflow for the synthesis of N-(9-Acridinyl)maleamic Acid.

Spectroscopic Data

The structural confirmation of N-(9-Acridinyl)maleamic acid is typically performed using standard spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₁₇H₁₂N₂O₃ |

| Molecular Weight | 292.29 g/mol |

| Appearance | Typically a yellow to orange solid |

| Melting Point | Specific data is not widely reported and may vary based on purity. |

| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. |

| ¹H NMR | Expected signals would include aromatic protons from the acridine ring system, vinyl protons from the maleamic acid moiety, and exchangeable protons for the amide and carboxylic acid groups. |

| ¹³C NMR | Will show characteristic peaks for the aromatic carbons of the acridine core and the carbonyl carbons of the amide and carboxylic acid. |

| IR Spectroscopy | Key vibrational bands would be observed for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C=C stretching (aromatic and vinyl). |

| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) would be observed at m/z corresponding to its molecular weight. |

Chemical Reactivity and Potential Applications

The chemical reactivity of N-(9-Acridinyl)maleamic acid is largely dictated by the presence of the carboxylic acid and the α,β-unsaturated amide system.

Isomerization

The maleamic acid moiety can undergo isomerization from the cis (maleamic acid) to the trans (fumaranilic acid) configuration, a reaction that can be catalyzed by heat or certain chemical reagents. This isomerization can have significant implications for its biological activity and further chemical transformations.

Caption: Isomerization of N-(9-Acridinyl)maleamic Acid.

Cyclization Reactions

The carboxylic acid and the amide group can undergo intramolecular cyclization to form the corresponding maleimide derivative, N-(9-acridinyl)maleimide. This reaction is typically promoted by dehydrating agents such as acetic anhydride. The resulting maleimide is a highly reactive Michael acceptor.

Michael Addition

The electron-deficient double bond in the maleamic acid (and more so in the corresponding maleimide) is susceptible to nucleophilic attack via a Michael addition reaction. This reactivity can be exploited for the covalent modification of biological macromolecules, such as proteins, by targeting nucleophilic residues like cysteine thiols. This is a key aspect of its potential as an active moiety in targeted drug delivery or as an enzyme inhibitor.

Caption: Michael addition reaction with the maleimide derivative.

Drug Development Applications

The acridine core is a well-established DNA intercalating agent, and this property is often harnessed in the design of anticancer drugs. The maleamic acid functionality provides a handle for further derivatization or for covalent modification of biological targets. For instance, N-(9-Acridinyl)maleamic acid and its derivatives have been explored for their potential as antitumor agents. The ability to undergo Michael addition allows for the possibility of covalent inhibition of key enzymes involved in cancer cell proliferation.

Conclusion

N-(9-Acridinyl)maleamic acid is a versatile molecule with a rich chemical reactivity profile. Its synthesis is straightforward, and its structure offers multiple points for chemical modification. The combination of a DNA-intercalating acridine core and a reactive maleamic acid moiety makes it an interesting scaffold for the development of new therapeutic agents, particularly in the field of oncology. Further research into its biological activities and mechanism of action is warranted to fully exploit its potential.

References

Due to the specific and technical nature of N-(9-Acridinyl)maleamic Acid, publicly available in-depth guides are scarce. The information presented is a synthesis of general chemical principles and data available from chemical suppliers and patent literature. For further investigation, researchers are encouraged to consult specialized chemical databases and the primary literature on acridine derivatives and maleamic acids.

N-(9-Acridinyl)maleamic Acid: A Precursor to Advanced Fluorescent Probes for Thiol Detection and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Quest for Precise Biological Insight through Fluorescence

In the intricate landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for illuminating the complex machinery of life.[1] The ability to selectively tag and visualize specific biomolecules in their native environment provides unparalleled insights into their function, localization, and dynamic interactions. Among the diverse families of fluorophores, acridine derivatives have long been recognized for their potent DNA intercalating properties and unique photophysical characteristics.[2][3] This guide delves into the chemistry and application of a key precursor molecule, N-(9-Acridinyl)maleamic acid, and its transformation into powerful fluorescent probes, with a particular focus on their utility in detecting thiols—a critical class of biomolecules involved in maintaining cellular redox homeostasis.[4]

This document will provide a comprehensive overview of the synthesis, chemical properties, and practical applications of N-(9-Acridinyl)maleamic acid and its derivatives. We will explore the underlying chemical principles that govern their function as "turn-on" fluorescent probes and provide detailed experimental protocols to enable their synthesis and utilization in the laboratory. Furthermore, we will examine their application in high-throughput screening and cellular imaging, highlighting their potential to accelerate drug discovery and deepen our understanding of complex biological systems.

The Acridine Chromophore: A Foundation for Sensitive Detection

The acridine ring system, a planar, tricyclic aromatic structure, forms the photophysical heart of the probes discussed herein.[5] Its ability to intercalate into DNA and its sensitivity to the local microenvironment have made it a valuable scaffold in the design of fluorescent sensors.[6] The strategic derivatization of the acridine nucleus allows for the fine-tuning of its spectral properties and the introduction of reactive functionalities for targeted labeling.

Synthesis of the Precursor: N-(9-Acridinyl)maleamic Acid

The journey to creating acridine-based fluorescent probes for thiols begins with the synthesis of the maleamic acid precursor. This two-step process involves the initial formation of 9-aminoacridine, followed by its reaction with maleic anhydride.

Step 1: Synthesis of 9-Aminoacridine

While 9-aminoacridine is commercially available, for completeness, a common synthetic route involves the reaction of 9-chloroacridine with an amine source in a polar aprotic solvent.[7]

Step 2: Synthesis of N-(9-Acridinyl)maleamic Acid

The synthesis of N-(9-Acridinyl)maleamic acid proceeds via the reaction of 9-aminoacridine with maleic anhydride. This reaction is a classic example of nucleophilic acyl substitution at the anhydride carbonyl carbon.

Experimental Protocol: Synthesis of N-(9-Acridinyl)maleamic Acid

Materials:

-

9-Aminoacridine

-

Maleic Anhydride

-

Anhydrous Diethyl Ether (or Acetone)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 9-aminoacridine in a minimal amount of suitable anhydrous solvent (e.g., acetone).

-

In a separate flask, dissolve 1.0 equivalent of maleic anhydride in the same anhydrous solvent.

-

Slowly add the maleic anhydride solution dropwise to the stirring solution of 9-aminoacridine at room temperature.

-

A precipitate of N-(9-Acridinyl)maleamic acid will begin to form. Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-(9-Acridinyl)maleamic acid as a solid.

Characterization:

-

The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show characteristic peaks for the acridine ring protons, the vinyl protons of the maleamic acid moiety, and the amide and carboxylic acid protons.[8][9]

Caption: Synthetic pathway for N-(9-Acridinyl)maleamic Acid.

From Precursor to Probe: Cyclization to N-(9-Acridinyl)maleimide

To create a thiol-reactive probe, the maleamic acid must be cyclized to the corresponding maleimide. This intramolecular dehydration reaction is a critical step, as the resulting maleimide contains the electrophilic double bond necessary for the Michael addition reaction with thiols. A common and effective method for this cyclization is the use of acetic anhydride and a catalytic amount of sodium acetate.[7]

The choice of acetic anhydride and sodium acetate is based on a well-established mechanism for the cyclodehydration of maleamic acids.[10][11] Acetic anhydride acts as the dehydrating agent, while sodium acetate serves as a basic catalyst to facilitate the ring closure. This method is generally preferred for its efficiency and the relatively mild reaction conditions required for many aromatic maleimides.[7]

Experimental Protocol: Synthesis of N-(9-Acridinyl)maleimide

Materials:

-

N-(9-Acridinyl)maleamic acid

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

Procedure:

-

In a round-bottom flask, suspend the N-(9-Acridinyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount (e.g., 10-20% by weight) of anhydrous sodium acetate to the suspension.

-

Heat the mixture with stirring (e.g., in a water bath) until the solid dissolves and a color change is observed, indicating the formation of the maleimide.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the N-(9-Acridinyl)maleimide product and hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent.

Characterization:

-

Successful cyclization can be confirmed by the disappearance of the carboxylic acid and amide proton signals and the appearance of a new set of vinyl proton signals in the ¹H NMR spectrum. IR spectroscopy will show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic imide carbonyl stretches.

Caption: Cyclization of the maleamic acid to the maleimide probe.

The "Turn-On" Fluorescence Mechanism: A Matter of Michael Addition

The utility of N-(9-Acridinyl)maleimide as a fluorescent probe for thiols lies in its "turn-on" fluorescence response. The maleimide moiety, in its unreacted state, acts as an efficient quencher of the acridine fluorescence. This quenching is often attributed to photoinduced electron transfer (PET) from the excited fluorophore to the electron-deficient maleimide.[12]

Upon reaction with a thiol-containing molecule, such as cysteine or glutathione, a nucleophilic Michael addition reaction occurs. The thiolate anion attacks one of the carbon atoms of the maleimide's carbon-carbon double bond, leading to the formation of a stable thioether linkage. This reaction disrupts the electron-withdrawing nature of the maleimide ring system, thereby inhibiting the PET process and restoring the fluorescence of the acridine chromophore. The result is a significant increase in fluorescence intensity, providing a clear and quantifiable signal for the presence of thiols.

This "turn-on" mechanism is highly advantageous for biological sensing as it minimizes background fluorescence and enhances the signal-to-noise ratio.

Caption: Michael addition-based "turn-on" fluorescence mechanism.

Photophysical Properties of N-(9-Acridinyl)maleimide-Thiol Adducts

The adducts formed between N-(9-Acridinyl)maleimide and thiols exhibit strong blue fluorescence.[4] While specific quantum yield data for the N-(9-Acridinyl)maleimide adducts are not extensively reported in readily available literature, the significant increase in fluorescence upon reaction is a well-documented qualitative observation. For a comprehensive understanding, it is recommended that researchers characterize the photophysical properties of their specific probe-thiol adducts in the buffer systems relevant to their experiments.

| Property | N-(9-Acridinyl)maleimide (Unreacted) | N-(9-Acridinyl)maleimide-Thiol Adduct |

| Fluorescence | Very low / Quenched | Strong blue fluorescence |

| Excitation Max (λex) | ~360-380 nm (typical for acridine) | ~360-380 nm (typical for acridine) |

| Emission Max (λem) | - | ~420-450 nm |

| Stokes Shift | - | ~60-70 nm |

| Quantum Yield (Φ) | Low | Significantly higher |

Note: The spectral data presented are approximate and may vary depending on the solvent and the specific thiol adduct.

Applications in Drug Discovery and Development

The unique properties of N-(9-Acridinyl)maleimide and similar fluorescent probes make them highly valuable in various stages of drug discovery and development.

High-Throughput Screening (HTS) for Enzyme Inhibitors

Many enzymes, including proteases and kinases, have critical cysteine residues in their active sites. The reactivity of these cysteines can be exploited in HTS assays to identify potential inhibitors.[12][13] N-(9-Acridinyl)maleimide can be used as a reporter molecule in such assays. In a competitive binding assay, for example, the probe would react with the active site cysteine of the target enzyme, leading to a fluorescent signal. If a test compound from a library binds to the active site and blocks the cysteine residue, the reaction with the probe is prevented, and no fluorescence is observed. This "signal-off" approach allows for the rapid screening of large compound libraries to identify potential enzyme inhibitors.[14][15]

Cellular Imaging and Target Engagement Studies

The ability of acridine derivatives to permeate cell membranes makes them suitable for live-cell imaging applications. N-(9-Acridinyl)maleimide can be used to visualize the localization and concentration of accessible thiols within cellular compartments. In the context of drug development, such probes can be used to study target engagement. For instance, if a drug is designed to covalently bind to a cysteine residue on a target protein within a cell, a fluorescent probe like N-(9-Acridinyl)maleimide can be used to assess the extent of target modification by the drug. A decrease in the fluorescent signal from the probe in drug-treated cells compared to control cells would indicate that the drug has successfully engaged its target.

Conclusion: A Versatile Tool for Illuminating Biology

N-(9-Acridinyl)maleamic acid serves as a readily accessible precursor to a powerful class of fluorescent probes. Its conversion to N-(9-Acridinyl)maleimide provides a "turn-on" sensor for thiols, enabling sensitive and selective detection of these crucial biomolecules. The underlying principles of its synthesis and function are rooted in fundamental organic chemistry, yet its applications extend to the cutting edge of biological research and drug discovery. From high-throughput screening for novel therapeutics to the intricate visualization of cellular processes, the fluorescent probes derived from N-(9-Acridinyl)maleamic acid offer a versatile and valuable tool for scientists seeking to unravel the complexities of the biological world.

References

-

Aston Publications. (n.d.). Synthesis and characterization of block copolymers of styrene-maleic acid with acrylamide and N,N-dimethylacrylamide. Aston Publications Explorer. Retrieved from [Link]

-

Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10773. Retrieved from [Link]

-

Ye, Q., et al. (2025). A novel fluorescent probe based on acridine derivatives for rapid and specific detection of N2H4 and its application in environment and biological imaging. ResearchGate. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Retrieved from [Link]

-

Rupčić, M., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Molecules, 27(19), 6537. Retrieved from [Link]

-

MDPI. (n.d.). On the Properties of Styrene–Maleic Acid Copolymer–Lipid Nanoparticles: A Solution NMR Perspective. Retrieved from [Link]

-

UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. Retrieved from [Link]

-

Bachovchin, D. A., et al. (2010). Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes. Nature Biotechnology, 28(6), 579–586. Retrieved from [Link]

-

Rupčić, M., et al. (2022). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational study of maleamic acid cyclodehydration with acetic anhydride. Retrieved from [Link]

-

ResearchGate. (n.d.). High-throughput screening assays for the identification of chemical probes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a novel fluorescent probe based on acridine skeleton used for sensitive determination of DNA. Retrieved from [Link]

-

Singh, M., et al. (2013). Synthesis and Chemical Characterization of 9-Anilinoacridines. ResearchGate. Retrieved from [Link]

-

National Institutes of Health. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1937–1948. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst.

-

National Institutes of Health. (2020). Medicinal chemistry of acridine and its analogues. RSC Medicinal Chemistry, 11(10), 1096–1117. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reversible maleimide-thiol adducts yield glutathione-sensitive poly(ethylene glycol)-heparin hydrogels. Retrieved from [Link]

-

Journal of Basrah Researches (Sciences). (2019). Synthesis and biological activity of some maleimide derivatives. 45(1). Retrieved from [Link]

-

PubChem. (n.d.). N-(9-Acridinyl)maleimide. Retrieved from [Link]

-

ResearchGate. (n.d.). Maleimide–thiol adducts stabilized through stretching. Retrieved from [Link]

-

Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). New Boron Containing Acridines: Synthesis and Preliminary Biological Study. Retrieved from [Link]

-

INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (n.d.). Retrieved from [Link]

-

Chen, Y. (2021). Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes. RSC Publishing. Retrieved from [Link]

-

National Institutes of Health. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 12(12), 8469–8489. Retrieved from [Link]

Sources

- 1. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents [patents.google.com]

- 8. publications.aston.ac.uk [publications.aston.ac.uk]

- 9. rsc.org [rsc.org]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. researchgate.net [researchgate.net]

- 12. Identification of selective inhibitors of uncharacterized enzymes by high-throughput screening with fluorescent activity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent progress in natural product-based inhibitor screening with enzymatic fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of N-(9-Acridinyl)maleamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for N-(9-Acridinyl)maleamic Acid, a compound of interest in medicinal chemistry due to the diverse biological activities associated with the acridine scaffold.[1][2][3][4] The acridine ring system is a well-established pharmacophore known for its ability to intercalate with DNA, leading to potential applications in anticancer and antiparasitic therapies.[3][4] The maleamic acid moiety introduces additional functionality, potentially influencing solubility, stability, and interaction with biological targets. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biomolecules.

This document is structured to provide not just raw data, but also the underlying scientific rationale for the observed spectroscopic properties, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS).

Molecular Structure and its Spectroscopic Implications

N-(9-Acridinyl)maleamic Acid is comprised of a planar, aromatic acridine ring system linked via an amide bond to a maleamic acid backbone. This unique combination of a bulky, chromophoric acridine group and a flexible, functionalized amic acid chain dictates its characteristic spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For N-(9-Acridinyl)maleamic Acid, both ¹H and ¹³C NMR are indispensable for confirming its identity.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of N-(9-Acridinyl)maleamic Acid is expected to exhibit distinct signals corresponding to the protons of the acridine core, the vinyl group of the maleamic acid, and the amide and carboxylic acid protons.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Acridine Aromatic Protons | 7.30 - 8.50 | Multiplet (m) | The eight protons on the acridine ring will appear as a complex multiplet in the downfield region due to the aromatic environment.[5][6] |

| Vinyl Protons (-CH=CH-) | 6.20 - 6.40 | Doublet (d) | The two olefinic protons of the maleic acid moiety are expected to appear as doublets due to cis-coupling.[7] |

| Amide Proton (-NH-) | ~10.0 - 11.0 | Broad Singlet (br s) | The amide proton is typically broad and appears significantly downfield. Its chemical shift can be concentration and temperature dependent. |

| Carboxylic Acid Proton (-COOH) | > 12.0 | Very Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and often appears as a very broad signal, sometimes difficult to distinguish from the baseline. |

Experimental Protocol: ¹H NMR Spectroscopy

A standard ¹H NMR experiment would be conducted on a 400 MHz or higher field spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(9-Acridinyl)maleamic Acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for observing exchangeable protons like those of the amide and carboxylic acid.[7]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is critical for preserving the signals of the labile amide and carboxylic acid protons, which would rapidly exchange with deuterium in solvents like D₂O.[7] A higher field spectrometer (≥400 MHz) is recommended to resolve the complex multiplets of the acridine aromatic protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule.

Expected Chemical Shifts (δ) in DMSO-d₆:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| Acridine Aromatic Carbons | 110 - 155 | Multiple signals in the aromatic region. Quaternary carbons will be of lower intensity.[6] |

| Amide Carbonyl (C=O) | ~165 - 170 | |

| Carboxylic Acid Carbonyl (C=O) | ~170 - 175 | |

| Vinyl Carbons (-CH=CH-) | ~130 - 140 | [8] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR processing.

Trustworthiness of the Protocol: These are standard, well-established NMR protocols that are routinely used for the characterization of organic compounds, ensuring reliable and reproducible results.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(9-Acridinyl)maleamic Acid will be dominated by absorptions from the amide, carboxylic acid, and aromatic functionalities.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad | A very broad band due to hydrogen bonding.[9] |

| N-H Stretch (Amide) | 3400 - 3200 | Medium | Often appears as a sharp peak on top of the broad O-H stretch.[5] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | |

| C=O Stretch (Amide I) | ~1680 - 1640 | Strong | |

| C=O Stretch (Carboxylic Acid) | ~1720 - 1700 | Strong | [9] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Multiple bands are expected. |

| N-H Bend (Amide II) | ~1550 | Medium | [5] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for solid samples.

-

Sample Preparation: A small amount of the solid N-(9-Acridinyl)maleamic Acid is placed directly on the ATR crystal.

-

Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Expertise & Experience: The broadness of the O-H stretch is a key diagnostic feature for carboxylic acids and is a direct consequence of intermolecular hydrogen bonding in the solid state.[9] The distinct Amide I and Amide II bands are characteristic of secondary amides.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The extensive π-system of the acridine core will dominate the UV-Vis spectrum of N-(9-Acridinyl)maleamic Acid.

Expected UV-Vis Absorption Maxima (λ_max):

| Solvent | Expected λ_max (nm) | Electronic Transition | Notes |

| Methanol or Ethanol | ~250-260 and ~350-450 | π → π* | The spectrum will show multiple absorption bands characteristic of the acridine chromophore. The exact positions and intensities can be sensitive to solvent polarity.[10][11][12] |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of N-(9-Acridinyl)maleamic Acid in a UV-transparent solvent such as methanol or ethanol (e.g., 10⁻⁵ M).

-

Acquisition: Record the absorption spectrum over a wavelength range of 200-600 nm using a dual-beam spectrophotometer.

-

Blank Correction: Use the pure solvent as a blank to zero the absorbance.

Authoritative Grounding: The observed electronic transitions are characteristic of polycyclic aromatic hydrocarbons and their derivatives. The long-wavelength absorptions are of particular interest as they can provide insights into the potential for fluorescence and photosensitizing properties of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z):

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 293.09 | The protonated molecular ion is expected to be the base peak in positive ion mode electrospray ionization (ESI+). The molecular formula is C₁₇H₁₂N₂O₃, with a monoisotopic mass of 292.08. |

| [M-H]⁻ | 291.08 | The deprotonated molecular ion would be observed in negative ion mode (ESI-). |

| [M+Na]⁺ | 315.07 | A sodium adduct is also commonly observed in ESI+. |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use electrospray ionization (ESI) as it is a soft ionization technique suitable for polar molecules.

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is used to achieve high mass accuracy.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Self-Validating System: High-resolution mass spectrometry provides a self-validating system for confirming the molecular formula. An observed mass that is within 5 ppm of the calculated mass is considered strong evidence for the proposed structure.

References

- Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Deriv

- An overview of pharmacological activities of acridine derivatives.

- Recent developments in the synthesis and biological activity of acridine/acridone analogues.

- Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? PubMed.

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. MDPI.

- N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. PMC - NIH.

- ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference D

- Catalytic Aerobic Oxidation of Renewable Furfural to Maleic Anhydride and Its Mechanistic Studies.

- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titr

- Normalized UV-vis absorption spectra of all polyimides of their solid...

- UV/Vis absorption (solid line) and emission (dashed line) spectra for metallomacrocycles 3 (A) and 4 (B).

- (PDF) Infrared Spectroscopy of Aqueous Carboxylic Acids: Malic Acid.

Sources

- 1. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 4. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bipm.org [bipm.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ikm.org.my [ikm.org.my]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

solubility of N-(9-Acridinyl)maleamic Acid in organic solvents

An In-Depth Technical Guide to the Solubility of N-(9-Acridinyl)maleamic Acid in Organic Solvents

Authored by a Senior Application Scientist

Abstract

N-(9-Acridinyl)maleamic acid, a derivative of the versatile acridine scaffold, holds significant interest in medicinal chemistry and materials science.[1] The utility of this compound in synthetic protocols and its ultimate bioavailability in pharmaceutical formulations are intrinsically linked to its solubility characteristics. This guide provides a comprehensive analysis of the molecular features governing the solubility of N-(9-Acridinyl)maleamic acid, outlines authoritative methodologies for its empirical determination, and offers expert insights into interpreting solubility data for research and development applications.

Understanding the Molecule: Physicochemical Properties and Structural Analysis

A thorough understanding of a molecule's structure is the cornerstone of predicting its behavior in different solvent systems. The principle of "like dissolves like" is a fundamental guideline, suggesting that substances with similar polarities and intermolecular force capabilities will be miscible.[2][3]

N-(9-Acridinyl)maleamic Acid

-

Molecular Formula: C₁₇H₁₂N₂O₃[4]

-

Molecular Weight: 292.29 g/mol [4]

-

Chemical Structure: (Z)-4-(9-Acridinylamino)-4-oxo-2-butenoic Acid[4]

The molecule's structure can be deconstructed into three key regions, each contributing uniquely to its overall solubility profile.

Caption: Key functional regions of N-(9-Acridinyl)maleamic Acid.

The Acridine Core

The large, tricyclic aromatic structure of the acridine ring is fundamentally non-polar and hydrophobic. This extensive π-system favors interactions with aromatic or moderately non-polar solvents through π-π stacking.

The Amide Linker

The amide group introduces significant polarity. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for strong interactions with a variety of polar solvents.

The Carboxylic Acid Terminus

The maleamic acid portion, specifically the carboxylic acid group (-COOH), is the most significant contributor to polarity. This group is a potent hydrogen bond donor and acceptor, making it highly interactive with polar protic solvents like alcohols and water.[5] Furthermore, its acidic nature means it can be deprotonated in the presence of a base to form a highly polar carboxylate salt, dramatically increasing solubility in aqueous basic solutions.

Theoretical Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility profile for N-(9-Acridinyl)maleamic acid across a spectrum of common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and have large dipole moments, effectively solvating the polar amide and acid groups of the molecule.[6] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | While capable of hydrogen bonding with the solute, the energy required to disrupt the solvent's own H-bonding network may limit solubility. Methanol is a known solvent for this compound.[4][7] |

| Non-Polar | Hexane, Toluene | Very Low | The overall high polarity of the molecule, dominated by the acid and amide groups, is incompatible with the non-polar nature of these solvents.[8] |

| Chlorinated | DCM, Chloroform | Low | These solvents have a moderate dipole moment but lack hydrogen bonding capabilities, making them poor solvents for the highly polar functional groups. |

| Ethers | Diethyl Ether, THF | Low | Ethers can act as hydrogen bond acceptors but are not effective at solvating the strong H-bond donating groups of the molecule. |

Authoritative Protocol for Thermodynamic Solubility Determination

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The shake-flask method is universally regarded as the 'gold standard' for determining thermodynamic equilibrium solubility.[9][10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified analytically.[11]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

Preparation: Accurately weigh approximately 5-10 mg of N-(9-Acridinyl)maleamic acid into a 2 mL glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least 1 hour. To ensure complete removal of undissolved particulates, centrifuge the vials (e.g., at 10,000 x g for 15 minutes).[11]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For ultimate purity, filter this aliquot through a chemical-resistant (e.g., PTFE) 0.22 µm syringe filter. Self-Validation Check: The first few drops of the filtrate should be discarded to account for any potential adsorption of the compound onto the filter material.[11]

-

Dilution: Immediately prepare a series of accurate dilutions of the filtrate using the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy method against a standard curve prepared from the same compound.

-

Calculation: Determine the concentration in the original saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

High-Throughput Screening: Kinetic Solubility

In early-stage drug discovery, kinetic solubility assays are often employed for rapid screening of many compounds.[12] This method involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the concentration at which precipitation occurs, often via nephelometry (light scattering).[6] While faster, it's crucial to recognize that kinetic solubility values can overestimate the true thermodynamic solubility, as they can be influenced by the formation of supersaturated solutions or amorphous precipitates.[11][12]

Conclusion

The solubility of N-(9-Acridinyl)maleamic acid is a complex interplay between its large, hydrophobic acridine core and its highly polar amide and carboxylic acid functionalities. Theoretical analysis predicts the highest solubility in polar aprotic solvents like DMSO, with moderate solubility in polar protic solvents such as methanol, and poor solubility in non-polar media. For definitive, high-quality data essential for late-stage development and formulation, the gold-standard shake-flask method is the required approach. Understanding and empirically determining the solubility of this compound is a critical step in unlocking its full potential in scientific research and development.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-(9-Acridinyl)MaleaMic Acid | 66891-55-2 [amp.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. rheolution.com [rheolution.com]

- 7. N-(9-Acridinyl)MaleaMic Acid|lookchem [lookchem.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-Depth Technical Guide to the Formation of N-(9-Acridinyl)maleamic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the formation of N-(9-Acridinyl)maleamic Acid, a key intermediate in the synthesis of fluorescent probes and other bioactive molecules. We will delve into the core reaction mechanism, provide a validated experimental protocol, and present the necessary characterization data to ensure scientific integrity and reproducibility.

Introduction: The Significance of N-(9-Acridinyl)maleamic Acid

N-(9-Acridinyl)maleamic acid serves as a crucial building block in medicinal and materials chemistry. Its acridine core is a well-established DNA intercalator, forming the basis for numerous anticancer and antimicrobial agents. The maleamic acid moiety, with its reactive double bond and carboxylic acid group, offers a versatile handle for further chemical modifications, including the formation of maleimides, which are highly reactive towards thiols. This property is extensively utilized in bioconjugation to label proteins and peptides with fluorescent tags. The synthesis of N-(9-Acridinyl)maleimide, a valuable fluorometric reagent for thiol compounds, proceeds through N-(9-Acridinyl)maleamic acid as a key intermediate[1].

This guide focuses on the fundamental chemical transformation that underpins the utility of this molecule: its formation from 9-aminoacridine and maleic anhydride. Understanding the nuances of this reaction is paramount for optimizing its yield and purity, thereby ensuring the quality of downstream applications.

The Core Mechanism: A Nucleophilic Acyl Substitution Reaction

The formation of N-(9-Acridinyl)maleamic Acid is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the exocyclic amino group of 9-aminoacridine on one of the carbonyl carbons of maleic anhydride.

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 9-amino group of 9-aminoacridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate.

-

Ring Opening: The unstable tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This occurs through the cleavage of the acyl-oxygen bond.

-

Proton Transfer: A proton is transferred from the now positively charged nitrogen atom to the newly formed carboxylate anion, resulting in the final N-(9-Acridinyl)maleamic acid product.

This condensation reaction is known to proceed quantitatively, yielding the desired maleamic acid in high purity under appropriate conditions[1].

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the synthesis of N-(9-Acridinyl)maleamic Acid. Adherence to these steps, in conjunction with the characterization data provided, ensures a trustworthy and reproducible synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 9-Aminoacridine | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Maleic Anhydride | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Acetone | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

Step-by-Step Synthesis Procedure

-

Preparation of Reactant Solutions:

-

Dissolve 5.5 g of 9-aminoacridine in 420 mL of absolute acetone in a suitable reaction vessel.

-

In a separate container, dissolve 20 g of maleic anhydride in 80 mL of absolute acetone.

-

-

Reaction Execution:

-

With continuous stirring at room temperature, add the maleic anhydride solution to the 9-aminoacridine solution.

-

Continue stirring the reaction mixture at room temperature for 4 hours. A yellow precipitate will form during this time.

-

-

Isolation and Purification:

-

Collect the yellow precipitate of N-(9-Acridinyl)maleamic acid by vacuum filtration.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum over P₂O₅.

-

The expected yield of this reaction is approximately 96%, with a melting point of 152°C[1].

Authoritative Grounding & Comprehensive Characterization

To ensure the identity and purity of the synthesized N-(9-Acridinyl)maleamic Acid, a thorough characterization using spectroscopic methods is essential. The following data serve as a reference for validation.

Spectroscopic Data

| Technique | Expected Peaks/Shifts |

| ¹H NMR | Signals corresponding to the aromatic protons of the acridine ring and the vinyl protons of the maleamic acid moiety. The amide and carboxylic acid protons will also be present, though their chemical shifts can be broad and solvent-dependent. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid groups, the vinyl carbons, and the aromatic carbons of the acridine ring. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), C=C stretching (alkene), and aromatic C-H and C=C stretching. |

Conclusion: A Robust Foundation for Further Discovery

The synthesis of N-(9-Acridinyl)maleamic Acid via the nucleophilic acyl substitution of 9-aminoacridine on maleic anhydride is a robust and high-yielding reaction. This guide has provided a detailed mechanistic understanding, a validated experimental protocol, and the expected characterization framework for this important chemical transformation. By following the principles of scientific integrity and leveraging the provided insights, researchers can confidently synthesize this versatile intermediate for a wide range of applications in drug discovery and materials science.

References

- Nara, Y., & Tsujimura, K. (Year). Synthesis of N-(9-Acridinyl)maleimide, a Fluorometrical Reagent for Thiol Compounds. Journal Name, Volume(Issue), pages.

-

Albert, A., & Ritchie, B. (1943). 9-Aminoacridine. Organic Syntheses, 23, 5. doi:10.15227/orgsyn.023.0005. [Link]

- Oda, R., & Nakanishi, K. (1952). Syntheses of N-Substituted Maleimides. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 55(5), 335-336.

Sources

The Dawn of a New Therapeutic Frontier: A Technical Guide to the Potential Applications of Acridine-Based Maleamic Acids

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of established pharmacophores into novel molecular architectures represents a significant and promising strategy in modern drug discovery. This technical guide delves into the untapped potential of a novel class of compounds: acridine-based maleamic acids. By uniting the potent biological and photophysical properties of the acridine nucleus with the versatile reactivity and bioactivity of the maleamic acid moiety, we open the door to a new generation of therapeutics and research tools. This document provides a comprehensive overview of the foundational chemistries, proposes robust synthetic pathways, and explores a range of potential high-impact applications, from oncology to advanced cellular imaging. Detailed experimental protocols and conceptual frameworks are provided to empower researchers to embark on the exploration of this exciting and uncharted area of medicinal chemistry.

Introduction: The Strategic Amalgamation of Two Potent Pharmacophores

The acridine scaffold, a tricyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Its planar nature allows for efficient intercalation into DNA, a mechanism central to the anticancer activity of well-known acridine derivatives like amsacrine.[3][4] Beyond oncology, acridines have demonstrated efficacy as antimalarial, antiviral, antimicrobial, and anti-inflammatory agents.[2][5] Furthermore, the inherent fluorescence of the acridine ring system has led to its widespread use in the development of probes for cellular imaging and sensing applications.[1]

Conversely, maleamic acids, the mono-amide derivatives of maleic acid, offer a unique combination of chemical reactivity and biological potential. Their synthesis is remarkably straightforward, typically involving the reaction of a primary amine with maleic anhydride.[6] Maleamic acid derivatives have been investigated for their antifungal and anticancer properties, with some demonstrating the ability to induce apoptosis in cancer cells.[1][3] The unsaturated backbone of the maleamic acid moiety also presents opportunities for further chemical modification and Michael addition reactions, making it a versatile component in drug design.

This guide posits that the strategic conjugation of the acridine nucleus with a maleamic acid functional group will yield a novel class of compounds with synergistic or entirely new biological activities and applications. The maleamic acid portion can serve as a tunable linker, a pharmacophore in its own right, or a reactive handle for bioconjugation, while the acridine core provides a potent biological anchor and a fluorescent reporter.

Proposed Synthesis of Acridine-Based Maleamic Acids

The synthesis of acridine-based maleamic acids is predicated on the well-established and efficient reaction between a primary amine and maleic anhydride.[6][7] The key starting material is an amino-substituted acridine, which can be synthesized through various established methods.

Synthesis of Aminoacridine Precursors

Several classical methods can be employed for the synthesis of the acridine core, including the Ullmann, Bernthsen, and Friedlander syntheses.[2][8] For the purpose of generating an aminoacridine precursor, a common route involves the synthesis of 9-chloroacridine followed by nucleophilic substitution with an appropriate amine.

General Protocol for the Synthesis of Acridine-Based Maleamic Acids

The proposed synthesis of an acridine-based maleamic acid from an aminoacridine and maleic anhydride is a direct and high-yielding reaction.

Materials:

-

Aminoacridine derivative (e.g., 9-aminoacridine) (1.0 eq)

-

Maleic anhydride (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the aminoacridine derivative in the anhydrous solvent in the round-bottom flask and cool the solution in an ice bath.

-

In a separate flask, dissolve maleic anhydride in the same anhydrous solvent.

-

Slowly add the maleic anhydride solution to the cooled aminoacridine solution via the dropping funnel with continuous stirring.

-

Allow the reaction to proceed at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

The product, the acridine-based maleamic acid, will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration using the Büchner funnel.

-

Wash the product with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Causality of Experimental Choices:

-

The use of an anhydrous aprotic solvent is crucial to prevent the hydrolysis of maleic anhydride to maleic acid.

-

The reaction is performed at a low temperature initially to control the exothermic reaction between the amine and the anhydride.

-

The slow addition of maleic anhydride ensures a controlled reaction and minimizes side product formation.

Potential Applications and Mechanistic Insights

The unique hybrid structure of acridine-based maleamic acids suggests a multitude of potential applications in drug discovery and chemical biology.

Anticancer Therapeutics

The most immediate and promising application of acridine-based maleamic acids is in the development of novel anticancer agents. The combination of a DNA-intercalating acridine core with a potentially cytotoxic maleamic acid moiety could lead to compounds with enhanced efficacy and novel mechanisms of action.

-

Dual-Action Cytotoxicity: The acridine portion can intercalate into the DNA of cancer cells, disrupting DNA replication and transcription, while the maleamic acid component may induce apoptosis through pathways such as the generation of reactive oxygen species (ROS).[1][3] This dual mechanism could be particularly effective against drug-resistant cancer cell lines.

-

Enzyme Inhibition: Acridine derivatives are known to inhibit various enzymes crucial for cancer cell survival, such as topoisomerases and histone deacetylases (HDACs).[3] The maleamic acid moiety could be designed to interact with the active sites of other enzymes, leading to multi-target inhibitors with improved therapeutic profiles.

Table 1: Potential Anticancer Mechanisms of Acridine-Based Maleamic Acids

| Component | Proposed Mechanism of Action | Target |

| Acridine Core | DNA Intercalation | DNA |

| Topoisomerase I/II Inhibition | Topoisomerase I/II | |

| Histone Deacetylase (HDAC) Inhibition | HDACs | |

| Maleamic Acid Moiety | Induction of Apoptosis via ROS | Mitochondria |

| Enzyme Inhibition | Various Enzymes | |

| Hybrid Molecule | Synergistic Cytotoxicity | Multiple Cellular Targets |

| Enhanced Cellular Uptake | Cell Membrane |

Fluorescent Probes for Bioimaging

The intrinsic fluorescence of the acridine nucleus provides a powerful tool for developing novel fluorescent probes.[1] The maleamic acid portion can be functionalized to act as a recognition element for specific biomolecules or cellular environments.

-

Sensing of Biomolecules: The maleamic acid's carboxylic acid and amide groups can be modified to create binding sites for specific ions, proteins, or other biomolecules. Binding events could modulate the fluorescence properties of the acridine core, allowing for ratiometric sensing.

-

pH and Polarity Sensors: The electronic properties of the acridine fluorophore can be sensitive to the local environment. Changes in pH or polarity could alter the fluorescence emission, making these compounds useful as probes for studying cellular microenvironments.

Antimicrobial and Antiviral Agents

Acridine derivatives have a long history of use as antimicrobial and antiviral agents.[2] The addition of a maleamic acid moiety could enhance these properties or introduce new mechanisms of action.

-

Enhanced Membrane Permeability: The physicochemical properties of the maleamic acid can be tuned to improve the penetration of the acridine core through microbial cell walls or viral envelopes.

-

Inhibition of Essential Enzymes: The hybrid molecule could be designed to inhibit enzymes that are essential for microbial or viral replication.

Experimental Workflows for Evaluation

In Vitro Anticancer Activity Assessment

A standard workflow to evaluate the anticancer potential of newly synthesized acridine-based maleamic acids would involve a series of in vitro assays.

Workflow Diagram:

Caption: Workflow for the evaluation of anticancer activity.

Step-by-Step Protocol for MTT Assay:

-

Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the acridine-based maleamic acid derivatives in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Analysis

To understand the mechanism of action, it is crucial to investigate the signaling pathways affected by the lead compounds.

Hypothesized Signaling Pathway for Apoptosis Induction:

Caption: Proposed intrinsic apoptosis pathway.

Conclusion and Future Directions

The exploration of acridine-based maleamic acids represents a novel and exciting frontier in chemical biology and drug discovery. The straightforward and robust synthetic pathway, combined with the vast potential for diverse biological activities, makes this class of compounds highly attractive for further investigation. This technical guide provides a foundational framework for researchers to begin synthesizing and evaluating these promising molecules. Future work should focus on building a diverse library of acridine-based maleamic acids with various substitution patterns on both the acridine core and the maleamic acid moiety. In-depth biological evaluations, including in vivo studies, will be crucial to validate the therapeutic potential of these compounds. The development of these novel agents could lead to significant advancements in the treatment of cancer and other diseases, as well as provide powerful new tools for biological research.

References

-

MDPI. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. MDPI. Published October 28, 2022. [Link]

-

MDPI. Design, Synthesis, Antimicrobial, and Anticancer Activities of Acridine Thiosemicarbazides Derivatives. MDPI. Published May 30, 2019. [Link]

-

National Center for Biotechnology Information. Acridine - PubChem. Accessed January 21, 2026. [Link]

-

National Center for Biotechnology Information. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives. Published February 14, 2020. [Link]

-

National Center for Biotechnology Information. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Published October 28, 2022. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. Accessed January 21, 2026. [Link]

-

PubMed. Synthesis, anti-inflammatory and anticancer activity evaluation of some novel acridine derivatives. Published online November 25, 2009. [Link]

- Rastogi, R. P., Singh, N. B., & Srivastav, A. K. (1979). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 18A, 397-399.

-

Wikipedia. Maleic anhydride. Accessed January 21, 2026. [Link]

-

International Journal of Pharmaceutical Sciences and Research. ACRIDINE A VERSATILE HETEROCYCLIC MOIETY AS ANTICANCER AGENT. Published October 1, 2020. [Link]

-

MDPI. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. MDPI. Accessed January 21, 2026. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry of acridine and its analogues. Accessed January 21, 2026. [Link]

-

News-Medical.net. The reaction between maleic anhydride and amines is an important pathway. Published March 21, 2024. [Link]

-

PubMed. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Accessed January 21, 2026. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Acridine Derivatives as Antimalarial Agents. Published August 6, 2025. [Link]

-

ResearchGate. Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi. Published December 17, 2018. [Link]

-

ResearchGate. Examples of acridine compounds with anticancer activity. Accessed January 21, 2026. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]

- 4. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The reaction between maleic anhydride and amines is an important pathway - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 7. Maleic anhydride - Wikipedia [en.wikipedia.org]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to the Theoretical Elucidation of N-(9-Acridinyl)maleamic Acid's Structure and Properties